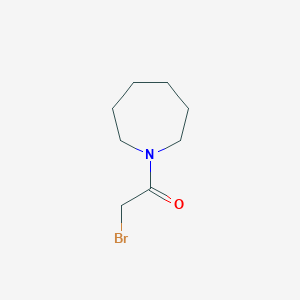![molecular formula C11H5FN2O2 B11888087 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-63-6](/img/structure/B11888087.png)
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound that belongs to the class of imidazoisoquinolines. This compound is characterized by its fused ring structure, which includes an imidazole ring and an isoquinoline ring, with a fluorine atom at the 8th position and keto groups at the 5th and 10th positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs under the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of the desired imidazoisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydro derivatives.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities.
科学的研究の応用
8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .
類似化合物との比較
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Isoquinoline-1,3-dione derivatives: These compounds are structurally related and are used in similar applications, such as in the development of semiconducting materials.
Uniqueness: 8-Fluoroimidazo[1,2-b]isoquinoline-5,10-dione is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The specific positioning of the fluorine atom and keto groups also contributes to its distinct chemical properties and reactivity.
特性
CAS番号 |
62366-63-6 |
|---|---|
分子式 |
C11H5FN2O2 |
分子量 |
216.17 g/mol |
IUPAC名 |
8-fluoroimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C11H5FN2O2/c12-6-1-2-7-8(5-6)9(15)10-13-3-4-14(10)11(7)16/h1-5H |
InChIキー |
ZSKSASTXCYULPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=O)C3=NC=CN3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)

![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)






